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Compound of Interest

Compound Name: Rigosertib

Cat. No.: B1238547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Rigosertib, a

novel multi-kinase inhibitor, across various tumor types. By objectively presenting experimental

data from both preclinical and clinical studies, this document serves as a valuable resource for

understanding the therapeutic potential and limitations of this investigational drug.

Introduction: The Multifaceted Mechanism of
Rigosertib
Rigosertib (ON 01910.Na) is a small molecule inhibitor with a complex and debated

mechanism of action. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1

(PLK1), subsequent research has revealed its ability to modulate multiple critical signaling

pathways implicated in cancer.[1][2][3][4] Its multifaceted nature, targeting key cellular

processes like cell cycle progression and survival signaling, has prompted its investigation in a

wide array of both hematological and solid tumors.[1][5]

The primary proposed mechanisms of action for Rigosertib include:

PLK1 Inhibition: Rigosertib was first described as an inhibitor of PLK1, a key regulator of

mitosis.[1][4] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer

cells.[1][5]
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RAS Mimetic: Rigosertib can act as a RAS mimetic, binding to the RAS-binding domains

(RBDs) of effector proteins like RAF and PI3K, thereby disrupting downstream signaling.[6]

[7]

PI3K/Akt Pathway Inhibition: Rigosertib has been shown to inhibit the PI3K/Akt signaling

pathway, which is crucial for cell survival and proliferation.[1][3]

Microtubule Destabilizing Agent: Some studies suggest that Rigosertib can act as a

microtubule-destabilizing agent, contributing to its anti-mitotic effects.[8][9]

This guide will delve into the cross-validation of Rigosertib's anticancer effects by examining

its performance in different tumor contexts and in comparison to other therapeutic agents.

Comparative Efficacy of Rigosertib: Preclinical Data
In vitro studies have demonstrated Rigosertib's potent cytotoxic effects across a broad range

of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug

potency, highlight its varied efficacy in different cancer types.

Cell Line Cancer Type IC50 (nM) Reference

HeLa Cervical Cancer 115

C33A Cervical Cancer 45

A549 Lung Adenocarcinoma

Dose- and time-

dependent reduction

in viability

[10]

U87-MG Glioblastoma

Higher concentrations

required compared to

A549

[10]

Multiple Cell Lines Various Cancers 50-250

K562
Chronic Myeloid

Leukemia

Dose-dependent

decrease in growth
[11]
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Clinical Validation of Rigosertib Across Tumor
Types
Rigosertib has been evaluated in numerous clinical trials, both as a monotherapy and in

combination with other anticancer agents. The results, however, have been mixed, with

promising signals in some patient populations and a lack of significant benefit in others.

Hematological Malignancies
Myelodysplastic Syndromes (MDS) have been a primary focus of Rigosertib's clinical

development.
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Trial Phase
Patient
Population

Treatment Key Findings Reference

Phase 3

(ONTIME)

Higher-risk MDS

after HMA failure

Rigosertib vs.

Best Supportive

Care (BSC)

Did not meet

primary endpoint

of overall survival

(OS) in the

overall

population (8.2

vs 5.8 months,

p=0.27). A post-

hoc analysis of a

subset of

patients who had

progressed on or

failed previous

HMA treatment

showed a

significant

increase in

median OS (8.5

vs 4.7 months,

p=0.022).

[6]

Phase 3

(INSPIRE)

Higher-risk MDS

after HMA failure

Rigosertib vs.

Physician's

Choice

Did not meet the

primary endpoint

of improved OS

(6.4 vs 6.3

months, p=0.33).

[12][13]

Phase 1/2 MDS or AML

relapsed/refracto

ry to HMAs

Rigosertib Showed biologic

activity with a

reduction in bone

marrow blasts

and improvement

in peripheral

blood counts in a

subset of

patients. Median

[3]
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OS for

responders was

10.1 months vs.

2 months for

non-responders.

Phase 1 MDS Oral Rigosertib

Well-tolerated

with signs of

clinical activity,

including bone

marrow complete

remissions and

transfusion

independence in

some patients.

[14]

Phase 1 MDS or AML
Rigosertib +

Azacitidine

Overall response

rate of 56% in

evaluable

patients (78% in

MDS/CMML and

29% in AML).

[15]

Solid Tumors
Rigosertib's efficacy has also been investigated in a variety of solid tumors.
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Trial Phase Cancer Type Treatment Key Findings Reference

Phase 2/3

Metastatic

Pancreatic

Cancer

Rigosertib +

Gemcitabine vs.

Gemcitabine

Did not

demonstrate an

improvement in

OS (6.1 vs 6.4

months) or

progression-free

survival (PFS)

(3.4 months for

both arms).

Partial response

rate was slightly

higher in the

combination arm

(19% vs 13%).

[1][2][16][17][18]

Phase 1/2a

KRAS+ Non-

Small Cell Lung

Cancer (NSCLC)

Rigosertib +

Nivolumab

Showed

preliminary

evidence of

antitumor activity

in a heavily pre-

treated

population. The

maximum

tolerated dose

was not reached.

[7][19][20]

Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of Rigosertib with cellular machinery is crucial for

understanding its mechanism of action and for designing future studies.

Rigosertib's Impact on Key Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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